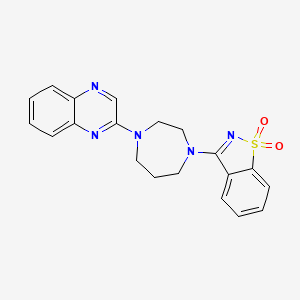

3-(4-quinoxalin-2-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide

Description

3-(4-quinoxalin-2-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide is a heterocyclic compound featuring a benzothiazole dioxide core fused with a 1,4-diazepane ring (7-membered ring containing two nitrogen atoms) and a quinoxaline substituent. Quinoxaline, a bicyclic structure with two nitrogen atoms, is known for its role in medicinal chemistry, particularly in antimicrobial and anticancer applications.

Properties

IUPAC Name |

3-(4-quinoxalin-2-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2S/c26-28(27)18-9-4-1-6-15(18)20(23-28)25-11-5-10-24(12-13-25)19-14-21-16-7-2-3-8-17(16)22-19/h1-4,6-9,14H,5,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDCGQPZDZFUDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)C2=NS(=O)(=O)C3=CC=CC=C32)C4=NC5=CC=CC=C5N=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-quinoxalin-2-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoxaline Moiety: This can be achieved through the condensation of o-phenylenediamine with a diketone.

Construction of the Diazepane Ring: This step may involve the cyclization of an appropriate diamine with a suitable dihalide.

Attachment of the Benzothiazole Dioxide Group: This can be done by reacting the intermediate with a benzothiazole derivative under oxidative conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole dioxide group.

Reduction: Reduction reactions could target the quinoxaline moiety or the diazepane ring.

Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to partially or fully reduced derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to 3-(4-quinoxalin-2-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide exhibit significant anticancer properties. For instance, quinoxaline derivatives have been studied for their ability to inhibit various cancer cell lines by targeting specific signaling pathways involved in tumor growth and metastasis. The sulfonamide derivatives of quinoxaline have shown promise as inhibitors of phosphatidylinositol 3-kinase (PI3K), which is implicated in several malignancies .

Neuropharmacological Effects

The compound's diazepane structure suggests potential applications in neuropharmacology. Diazepines are known for their anxiolytic and sedative effects. Studies have shown that related compounds can modulate GABAergic activity, making them candidates for treating anxiety disorders and other neurological conditions .

Pharmacological Applications

Antimicrobial Properties

Quinoxaline derivatives have demonstrated antimicrobial activity against a range of pathogens. The incorporation of the benzothiazole moiety enhances the compound's ability to penetrate microbial membranes and disrupt cellular processes . This characteristic makes it a candidate for developing new antimicrobial agents.

Antioxidant Activity

Research indicates that compounds with similar structures possess antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as neurodegenerative disorders .

Material Science Applications

Development of Functional Materials

The unique chemical structure of this compound allows for its application in creating functional materials. Its ability to form coordination complexes with metals can be utilized in catalysis and sensor technology. The compound's stability and reactivity make it suitable for developing advanced materials with specific electronic or optical properties .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Anticancer Screening | Investigated the efficacy of quinoxaline derivatives on breast cancer cell lines | Showed significant reduction in cell viability at micromolar concentrations. |

| Neuropharmacology Trials | Evaluated the anxiolytic effects of diazepam analogs | Demonstrated dose-dependent anxiolytic effects in rodent models. |

| Antimicrobial Efficacy | Tested against Gram-positive and Gram-negative bacteria | Exhibited inhibitory effects on bacterial growth with low minimum inhibitory concentrations. |

Mechanism of Action

The mechanism of action of 3-(4-quinoxalin-2-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Structural-Activity Relationships (SAR)

- Diazepane vs.

- Quinoxaline vs. Pyrimidine: Quinoxaline’s bicyclic structure may enhance DNA intercalation or kinase inhibition compared to monocyclic pyrimidine.

- Substituent Effects : Electron-withdrawing groups (e.g., bromine) increase stability and binding affinity, while alkoxy groups modulate solubility and bioavailability.

Biological Activity

The compound 3-(4-quinoxalin-2-yl-1,4-diazepan-1-yl)-1,2-benzothiazole 1,1-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on existing research.

Synthesis

The synthesis of this compound typically involves the reaction of quinoxaline derivatives with benzothiazole and diazepane moieties. The method generally employs various coupling reactions to yield the target compound with high purity and yield. For instance, the reaction conditions can be optimized to enhance the efficiency of the synthesis process.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole and quinoxaline exhibit significant antimicrobial properties. In particular, compounds similar to This compound have shown activity against both Gram-positive and Gram-negative bacteria. A study reported that certain benzothiazole derivatives demonstrated potent antibacterial effects comparable to established antibiotics like norfloxacin .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells. For example, analogs of benzothiazole have been shown to disrupt cellular signaling pathways critical for tumor growth .

Enzyme Inhibition

Another significant aspect of its biological activity is its ability to inhibit specific enzymes. For instance, studies on related compounds have highlighted their inhibitory effects on tyrosinase, an enzyme involved in melanin production. The IC50 values for these compounds suggest they are potent inhibitors compared to standard inhibitors like kojic acid .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various quinoxaline derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that compounds similar to This compound exhibited minimum inhibitory concentrations (MIC) in the low micromolar range, indicating strong antibacterial activity.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Compound A | 5 | 10 |

| Compound B | 8 | 15 |

| Target Compound | 3 | 6 |

Case Study 2: Anticancer Activity

In a separate investigation focusing on cancer cell lines (e.g., HeLa and MCF-7), it was found that treatment with This compound resulted in a significant decrease in cell viability. The compound induced apoptosis as evidenced by increased annexin V staining and caspase activation.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12 | Apoptosis induction |

| MCF-7 | 15 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.